molecular formula C8H6F10O3 B12077709 2,2,3,4,4,4-Hexafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate

2,2,3,4,4,4-Hexafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate

Cat. No.: B12077709
M. Wt: 340.11 g/mol
InChI Key: FVWFSBHHPHVRPS-UHFFFAOYSA-N
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Description

2,2,3,4,4,4-Hexafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high chemical stability and resistance to degradation. It is used in various industrial and scientific applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,4,4,4-Hexafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate typically involves the reaction of hexafluorobutyl alcohol with tetrafluoropropyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2,2,3,4,4,4-Hexafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Hydrolysis: In the presence of water, the carbonate group can hydrolyze to form alcohol and carbon dioxide.

    Reduction: The compound can be reduced using strong reducing agents to form corresponding alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone are commonly used.

    Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent used.

Major Products Formed

    Substitution: Products depend on

Properties

Molecular Formula

C8H6F10O3

Molecular Weight

340.11 g/mol

IUPAC Name

2,2,3,4,4,4-hexafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate

InChI

InChI=1S/C8H6F10O3/c9-3(8(16,17)18)6(12,13)1-20-5(19)21-2-7(14,15)4(10)11/h3-4H,1-2H2

InChI Key

FVWFSBHHPHVRPS-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(F)(F)F)F)(F)F)OC(=O)OCC(C(F)F)(F)F

Origin of Product

United States

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